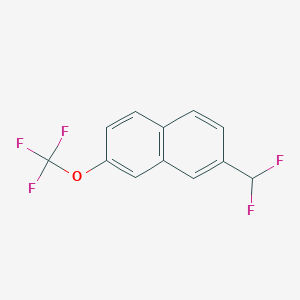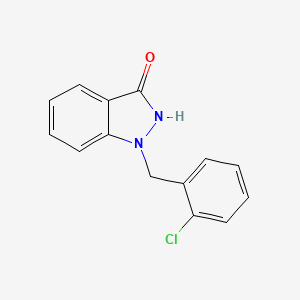
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Oxo-4-phénylazétidine-1-carboxylate de phényle est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un cycle azétidine à quatre chaînons, qui est fusionné avec un groupe phényle et un ester carboxylate. La présence du groupe oxo en position deux et du groupe phényle en position quatre améliore encore ses propriétés chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Oxo-4-phénylazétidine-1-carboxylate de phényle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir des dérivés de l'acide phénylacétique avec des intermédiaires d'azétidinone. La réaction est généralement réalisée en présence d'une base forte, telle que l'hydrure de sodium, et d'un solvant approprié, tel que le diméthylformamide (DMF). Les conditions de réaction, y compris la température et le temps de réaction, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.
Méthodes de production industrielle
La production industrielle du 2-Oxo-4-phénylazétidine-1-carboxylate de phényle peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, assurant une qualité de produit constante. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la chromatographie, améliore encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Oxo-4-phénylazétidine-1-carboxylate de phényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle.
Substitution : Les groupes phényles peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, les composés phényliques substitués et divers dérivés oxo, selon les conditions de réaction spécifiques et les réactifs utilisés.
Applications de recherche scientifique
Le 2-Oxo-4-phénylazétidine-1-carboxylate de phényle a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules organiques complexes et comme réactif dans diverses transformations organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 2-Oxo-4-phénylazétidine-1-carboxylate de phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire. Des recherches supplémentaires sont nécessaires pour élucider complètement les mécanismes détaillés et les cibles moléculaires impliquées.
Applications De Recherche Scientifique
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Le 2-Oxo-4-phénylazétidine-1-carboxylate de phényle peut être comparé à d'autres composés similaires, tels que :
- 2-Oxo-4-méthylazétidine-1-carboxylate de phényle
- 2-Oxo-4-éthylazétidine-1-carboxylate de phényle
- 2-Oxo-4-isopropylazétidine-1-carboxylate de phényle
Ces composés partagent la structure cyclique de l'azétidine mais diffèrent par les substituants attachés au cycle.
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
phenyl 2-oxo-4-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-11-14(12-7-3-1-4-8-12)17(15)16(19)20-13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
ZCIQUAXNMWWULG-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
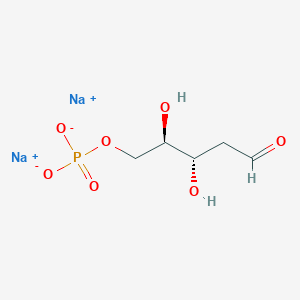

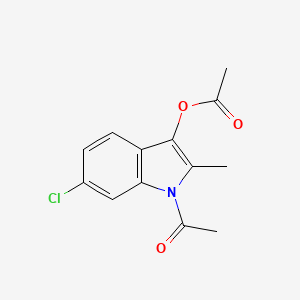
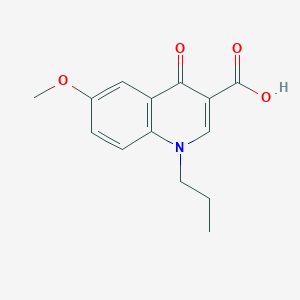

![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

